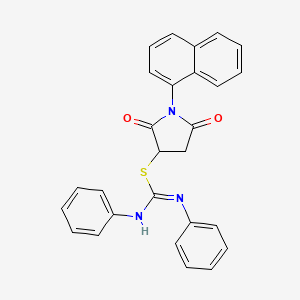
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate, also known as NDIC, is a synthetic compound that has been widely studied in the field of medicinal chemistry. NDIC has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate exerts its biological effects by inhibiting the activity of various enzymes and proteins involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has also been shown to reduce the expression of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied in vitro and in vivo, making it a well-characterized compound. However, 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate also has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate. One potential direction is the development of 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate analogs with improved solubility and half-life. Another potential direction is the study of 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate in combination with other anticancer drugs to enhance its effectiveness. 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate could also be studied further for its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Overall, 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has shown great potential for use in the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate is synthesized by the reaction of 1-naphthylamine with carbon disulfide and sodium hydroxide to form 1-naphthylisothiocyanate. This intermediate is then reacted with pyrrolidine and diphenylamine to form 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate.
Aplicaciones Científicas De Investigación
1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has been studied in vitro and in vivo for its potential use in the treatment of breast cancer, lung cancer, and liver cancer. 1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl) N,N'-diphenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O2S/c31-25-18-24(26(32)30(25)23-17-9-11-19-10-7-8-16-22(19)23)33-27(28-20-12-3-1-4-13-20)29-21-14-5-2-6-15-21/h1-17,24H,18H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJWJCWKUJMRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)SC(=NC4=CC=CC=C4)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)
![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5136372.png)

![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5136401.png)
![5-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5136407.png)
![1-(3-methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine oxalate](/img/structure/B5136410.png)
![benzyl 2-{[(4-bromophenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B5136413.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5136427.png)
![(3,5-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B5136429.png)
![5-(2,5-dimethoxyphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5136436.png)
![2-methoxy-5-({3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B5136444.png)

![5-[4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136457.png)
![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5136459.png)